2-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-naphthalen-1-one
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Overview
Description
2-(2-Piperidinoethyl)-1-tetralone is an organic compound that belongs to the class of tetralones It is characterized by a tetralone core structure with a piperidinoethyl substituent at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidinoethyl)-1-tetralone typically involves the reaction of 1-tetralone with 2-(piperidino)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 2-(2-Piperidinoethyl)-1-tetralone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Piperidinoethyl)-1-tetralone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidinoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted tetralone derivatives.
Scientific Research Applications
2-(2-Piperidinoethyl)-1-tetralone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Piperidinoethyl)-1-tetralone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinoethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Piperidinoethyl)-1-tetralone
- 2-Piperidinoethyl isothiocyanate
- 2-Piperidino-1-ethanol
Uniqueness
2-(2-Piperidinoethyl)-1-tetralone is unique due to its tetralone core structure, which imparts specific chemical and biological properties
Properties
CAS No. |
101598-54-3 |
---|---|
Molecular Formula |
C17H23NO |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
2-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H23NO/c19-17-15(10-13-18-11-4-1-5-12-18)9-8-14-6-2-3-7-16(14)17/h2-3,6-7,15H,1,4-5,8-13H2 |
InChI Key |
OLYOMTHVPHBVSF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC2CCC3=CC=CC=C3C2=O |
Canonical SMILES |
C1CCN(CC1)CCC2CCC3=CC=CC=C3C2=O |
Synonyms |
2-(2-piperidinoethyl)-1-tetralone |
Origin of Product |
United States |
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